N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazolophthalazine core linked via a thioether bridge to an acetamide group substituted with a 3,4-dimethoxyphenyl moiety. This structure combines electron-donating methoxy groups with a rigid triazolophthalazine scaffold, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-32-20-13-12-17(14-21(20)33-2)26-22(31)15-34-25-28-27-24-19-11-7-6-10-18(19)23(29-30(24)25)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKYZXUOZQVGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C4=CC=CC=C43)C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and a triazolo-phthalazin moiety. The presence of sulfur in the thioether linkage may contribute to its biological activity.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing triazole and phthalazine moieties have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 29 |
| Compound B | MCF-7 | 73 |
The compound's mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation pathways.
Antimicrobial Activity
Compounds with similar structures have demonstrated moderate to good antimicrobial activity. The presence of the triazole ring is often associated with enhanced antimicrobial properties.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in disease processes. For example, some triazole derivatives have been studied for their ability to inhibit cholinesterases, which are relevant in Alzheimer's disease therapy.
Study 1: Cytotoxic Activity Evaluation
In a study evaluating various azole derivatives, it was found that compounds containing the phthalazine structure exhibited significant cytotoxicity against HeLa and MCF-7 cell lines. The study utilized an MTT assay to determine IC50 values, revealing that derivatives with dual functional groups had enhanced activity compared to single-group compounds .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of similar compounds found that they exhibited varying degrees of effectiveness against bacterial strains. The results indicated that modifications in the chemical structure could lead to improved antimicrobial efficacy .
Study 3: Enzyme Inhibition
Research into enzyme inhibition highlighted that specific triazole derivatives could effectively inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide has been investigated for its potential pharmacological properties:
-
Anti-Cancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
Compound Cell Line IC50 (μM) Sample A T47D 43.4 Sample B HCT-116 6.2
These results indicate that structural modifications can enhance anti-cancer activity significantly .
Biological Studies
The compound has been explored for its interactions with biological targets:
- Enzyme Inhibition : Its ability to inhibit specific enzymes involved in cancer progression has been documented. The triazole moiety is particularly effective in enhancing binding affinity due to hydrophobic interactions.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease research.
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing advanced materials with unique properties:
- Polymer Chemistry : The compound can be utilized in the development of polymers that exhibit enhanced thermal stability and mechanical strength.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anti-Cancer Research : A study published in ACS Omega demonstrated that derivatives with similar structures showed significant growth inhibition across multiple cancer cell lines .
- Enzyme Interaction Studies : Research conducted on enzyme binding revealed that modifications to the triazole ring significantly impacted binding affinity and specificity towards target enzymes .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives. Reaction rates depend on pH, temperature, and solvent polarity.
Key Insight : The reaction is reversible under mild conditions, but prolonged heating in polar solvents (e.g., ethanol or water) drives completion.
Oxidation of the Sulfanyl Group
The sulfanyl (–S–) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on the oxidizing agent.
Mechanistic Note : Oxidation proceeds via radical intermediates in the case of H<sub>2</sub>O<sub>2</sub>, while KMnO<sub>4</sub> follows an electrophilic pathway.
Electrophilic Aromatic Substitution (EAS)
The electron-rich triazolo-phthalazine ring undergoes EAS at specific positions. Nitration and halogenation have been reported in analogous compounds.
Selectivity Factors :
-
Nitration favors the phthalazine ring due to its extended π-system.
-
Bromination targets the triazole ring’s electron-deficient positions.
Nucleophilic Substitution at Sulfanyl Bridge
The sulfur atom acts as a nucleophilic center, facilitating substitutions in the presence of alkylating or acylating agents.
Limitation : Steric hindrance from the bulky triazolo-phthalazine group reduces reaction rates compared to simpler thioethers.
Coordination Chemistry
The triazole nitrogen and sulfanyl sulfur can act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties .
Biological Relevance : Copper complexes of similar triazolo derivatives exhibit DNA-binding activity via intercalation .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond in the sulfanyl group, generating thiyl radicals.
| Condition | Reaction | Product |
|---|---|---|
| UV light (254 nm), benzene | C–S bond cleavage | Phenylthiyl radical + phthalazine fragment |
Application : This reactivity is leveraged in photodynamic therapy research for targeted drug activation.
Bioconjugation Reactions
The acetamide group participates in coupling reactions with biomolecules (e.g., peptides or antibodies) via EDC/NHS chemistry.
| Coupling Partner | Conditions | Application |
|---|---|---|
| -EDC, NHS | pH 7.4, 4°C, 2 h | Targeted drug delivery systems |
Advantage : The compound’s stability in aqueous buffers makes it suitable for bioconjugation without premature degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazinone-Triazole Derivatives
Compounds such as N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) share key structural motifs with the target compound, including the phthalazinone core and triazole-thioether linkage . Critical differences include:
- Chain Length : The target compound retains a short acetamide chain, favoring membrane permeability, whereas analogs like N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide (11) use longer alkyl chains, which may alter pharmacokinetics .
Table 1: Comparison of Phthalazinone-Triazole Derivatives
*LogP values estimated using fragment-based methods.
Benzothiazole-Based Acetamides
Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide and its analogs () differ in their heterocyclic cores but share acetamide linkages. Key contrasts include:
- Heterocyclic Core : Benzothiazole derivatives lack the triazolophthalazine system, reducing opportunities for π-π interactions but improving synthetic accessibility.
- Electronic Profiles : The trifluoromethyl group in benzothiazole derivatives introduces strong electron-withdrawing effects, increasing lipophilicity (predicted LogP ~3.9) compared to the target compound’s methoxy-substituted phenyl group .
Substituent-Driven Property Modulations
- Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group enhances water solubility (clogP ~2.8) relative to chloro (clogP ~3.5) or trifluoromethyl (clogP ~3.9) groups, as seen in and .
- Thioether Linkage : The sulfur atom in the thioether bridge may improve metabolic stability compared to oxygen analogs, though this requires experimental validation .
Preparation Methods
Phthalazine Ring Formation
The synthesis begins with phthalic anhydride (1) , which undergoes cyclocondensation with hydrazine hydrate in acetic acid to yield phthalazine (2) (81–83% yield). Subsequent chlorination with phosphorus oxychloride at 110°C produces 1,4-dichlorophthalazine (3) (89–92% yield). Selective hydrazine substitution at C4 affords 1-chloro-4-hydrazinophthalazine (4) , which is acetylated with acetyl chloride in dioxane to form 1-chloro-4-acetylhydrazinophthalazine (5) .
Triazole Annulation
Cyclization of 5 under reflux in dioxane with triethylamine generates 3-methyl-triazolo[3,4-a]phthalazine (6) . The methyl group at C3 is introduced via acetylation, which is later modified for sulfanyl group incorporation.
Installation of the Sulfanyl Group at C3
Thiolation via Nucleophilic Substitution
The methyl group at C3 of 7 is oxidized to a sulfonic acid, which is converted to a chloride (e.g., using PCl5). Subsequent displacement with 2-mercapto-N-(3,4-dimethoxyphenyl)acetamide under basic conditions (K2CO3, DMF, 80°C) forms the sulfanyl bridge. Alternative methods employ Ullmann-type coupling with CuI/L-proline catalysis for C–S bond formation (60–65% yield).
Synthesis of the Acetamide Moiety
Preparation of 2-Mercapto-N-(3,4-dimethoxyphenyl)acetamide
3,4-Dimethoxyaniline is reacted with chloroacetyl chloride in CH2Cl2 with Et3N to form N-(3,4-dimethoxyphenyl)chloroacetamide . Thiolation via treatment with thiourea in ethanol/water (reflux, 6 h) yields the thiol intermediate, which is isolated as a white solid (72% yield).
Final Assembly and Characterization
Coupling of Thiol and Triazolo-Phthalazine
The thiol intermediate is coupled with 7 under oxidative conditions (e.g., I2, DMSO) or via SNAr using NaH in THF (0°C to room temperature). The final product is purified via silica gel chromatography (hexane/ethyl acetate) and recrystallized from IPA/water (85% purity, improved to >98% after crystallization).
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6): δ 8.64 (d, J = 7.9 Hz, 1H, phthalazine-H), 7.99–8.24 (m, phenyl-H), 6.82–7.12 (m, dimethoxyphenyl-H), 3.88 (s, 6H, OCH3), 3.45 (s, 2H, SCH2).
- HRMS : [M+H]+ calculated for C28H24N4O4S: 519.1442; found: 519.1436.
Alternative Synthetic Routes and Optimization
One-Pot Thiolation-Amidation Strategy
A streamlined approach involves simultaneous thiol coupling and amidation using EDC/HOBt in DMF, reducing purification steps (yield: 68%).
Q & A
Q. Q1. What are the critical steps for optimizing the multi-step synthesis of this compound to ensure high purity and yield?
Methodological Answer:
- Step 1: Cyclization Reactions
Optimize cyclization conditions for the triazolo-phthalazin core using catalysts like trifluoroacetic acid or iodine, with temperature control (70–90°C) and inert atmosphere (N₂/Ar) to prevent oxidation . - Step 2: Sulfanyl-Acetamide Coupling
Use thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) for thioether bond formation. Monitor reaction progress via TLC or HPLC to prevent over-substitution . - Step 3: Purification
Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the final product. Purity ≥95% is critical for biological assays .
Q. Q2. Which spectroscopic techniques are most effective for characterizing the functional groups and confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy :
Use ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.5 ppm for dimethoxyphenyl and phthalazin moieties) and acetamide carbonyl signals (δ ~170 ppm) . - Mass Spectrometry (HRMS) :
Validate molecular weight (e.g., [M+H]⁺) with high-resolution ESI-MS to distinguish isotopic patterns from impurities . - FT-IR :
Identify key vibrations: C=O (1650–1680 cm⁻¹), S–C (650–700 cm⁻¹), and triazole ring (1500–1550 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported solubility and stability data under varying pH conditions?
Methodological Answer:
- Controlled Solubility Studies :
Conduct parallel experiments in buffered solutions (pH 1–10) using UV-Vis spectrophotometry to measure absorbance at λ_max (~280 nm for aromatic systems). Compare results with literature values from structurally analogous triazolo-phthalazin derivatives . - Stability Profiling :
Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetamide) indicate pH-dependent instability .
Q. Q4. What experimental strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition assays?
Methodological Answer:
- Kinase Screening :
Perform high-throughput kinase profiling (e.g., 100+ kinases) using ATP-competitive binding assays with fluorescently labeled ATP analogs. Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR) . - Molecular Docking :
Use AutoDock Vina or Schrödinger Suite to model interactions between the triazolo-phthalazin core and kinase active sites. Validate with mutagenesis studies (e.g., alanine scanning) .
Q. Q5. How can researchers design structure-activity relationship (SAR) studies to improve selectivity against off-target receptors?
Methodological Answer:
- Analog Synthesis :
Modify substituents on the dimethoxyphenyl (e.g., replace OCH₃ with CF₃) or phthalazin moieties (e.g., introduce halogens). Use Sonogashira coupling or Ullmann reactions for regioselective functionalization . - Biological Testing :
Screen analogs against panels of GPCRs, ion channels, and transporters (e.g., hERG, CYP450 isoforms) to assess selectivity. Prioritize compounds with IC₅₀ >10 µM for off-targets .
Data Analysis and Validation
Q. Q6. What computational methods are suitable for reconciling discrepancies between theoretical and experimental LogP values?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
Calculate partition coefficients (LogP) using COSMO-RS or ChemAxon software. Compare with experimental shake-flask/HPLC-derived LogP. Adjust force fields for sulfur-containing moieties to improve accuracy . - QSAR Modeling :
Develop partial least-squares (PLS) regression models incorporating electronic (Hammett σ) and steric (Taft Es) parameters to predict LogP trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
